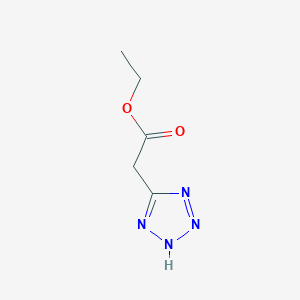

2-(2H-四唑-5-基)乙酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-acetate and related compounds often involves multi-step chemical reactions. For instance, novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, closely related to Ethyl 1H-tetrazole-5-acetate, are synthesized via the hydrolysis of synthesized esters such as ethyl-1-aryl-1H-tetrazole-5-carboxylate. These esters undergo specific reactions to form the desired tetrazole compounds, which are then characterized by various analytical techniques, including IR, NMR, mass, and elemental analysis, to confirm their structure (Chandrakumari et al., 2019).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-tetrazole-5-acetate and similar compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar synthetic pathway, revealed its crystal structure and electronic properties through single-crystal X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding the properties of these compounds (Viveka et al., 2016).

Chemical Reactions and Properties

Ethyl 1H-tetrazole-5-acetate participates in various chemical reactions due to its reactive tetrazole ring and ester group. The reactivity towards hydrolysis and its behavior in condensation reactions are of particular interest. For example, the environmentally benign synthesis of 5-ethylthio-1H-tetrazole demonstrates the compound's reactivity under specific conditions, leading to products with high yields (Liu Yu-zhen, 2007).

科学研究应用

医药应用

2-(2H-四唑-5-基)乙酸乙酯是四唑的衍生物,由于其与羧酸基团的相似性,在药物化学中发挥着重要作用。 这种化合物可以增强亲脂性,改善生物利用度,并在药理分子中取代羧基时减少负面影响 . 它用于合成具有广泛生物学特性的药物,包括抗菌剂、抗癌剂、抗真菌剂、抗炎剂、抗疟疾剂、抗结核剂和抗病毒剂 .

点击化学

在点击化学领域,四唑因其反应性和所得产物的稳定性而显得重要。 2-(2H-四唑-5-基)乙酸乙酯可用于环保的合成方法,该方法涉及中等条件和无毒溶剂(如水),从而产生良好的收率 . 这在合成用于生物活性研究和分子对接的各种四唑衍生物中特别有用 .

分析化学

作为二级标准品,2-(2H-四唑-5-基)乙酸乙酯用于分析应用中,包括药品释放测试、定性和定量分析方法开发以及食品和饮料质量控制测试中的校准要求 .

含能材料

四唑衍生物以其在含能材料中的应用而闻名。 2-(2H-四唑-5-基)乙酸乙酯已被用于合成具有良好爆轰性能和中等灵敏度的化合物,使其成为高性能含能材料的候选者 .

分子对接

这种化合物也参与分子对接研究,这对于药物发现和开发至关重要。 四唑环可以通过非共价相互作用与酶和受体相互作用,有助于识别具有所需生物活性的潜在药物候选者 .

结核病治疗研究

结核病 (TB) 治疗研究得益于 2-(2H-四唑-5-基)乙酸乙酯的使用。 它是合成抗结核活性筛选新化合物的组成部分,鉴于结核病的全球影响和对有效治疗的迫切需要,这一点至关重要 .

安全和危害

Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

属性

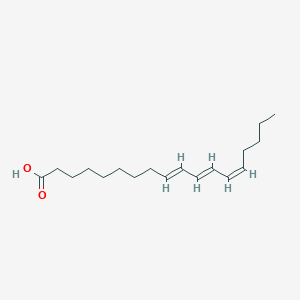

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHMNNTUFFTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337600 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13616-37-0 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-Tetrazole-5-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

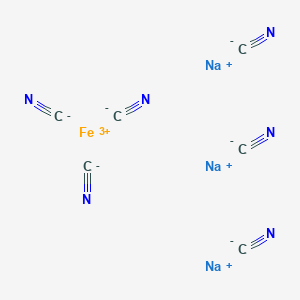

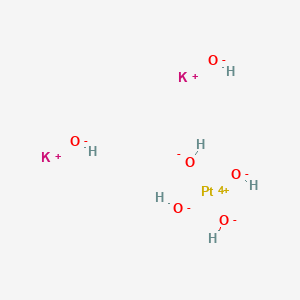

Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?

A1: Research shows that ethyl 1H-tetrazole-5-acetate (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []

Q2: How does the structure of the MOF synthesized using ethyl 1H-tetrazole-5-acetate contribute to its observed properties?

A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。